Deuterio 2,2,2-trideuterioacetate
Overview
Description
It is a stable isotope-labeled compound widely used in scientific research, particularly in the fields of medical, environmental, and industrial research. The compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, which makes it valuable for various analytical and research applications.
Scientific Research Applications
Deuterio 2,2,2-trideuterioacetate is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a deuterated solvent in nuclear magnetic resonance (NMR) spectroscopy, providing clear and distinct signals for analysis.
Biology: The compound is used in metabolic studies to trace biochemical pathways and understand the dynamics of metabolic processes.
Medicine: It is employed in drug development to study the pharmacokinetics and metabolism of pharmaceutical compounds.
Industry: The compound is used in environmental research to monitor pollution and study the degradation of environmental contaminants.
Safety and Hazards
Deuterio 2,2,2-trideuterioacetate is classified as a flammable liquid and vapour. It causes severe skin burns and eye damage . Safety measures include keeping away from heat, sparks, open flames, and other ignition sources. In case of contact with eyes, rinse cautiously with water for several minutes and immediately call a poison center or doctor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deuterio 2,2,2-trideuterioacetate can be synthesized through the deuteration of acetic acid. The process involves the exchange of hydrogen atoms in acetic acid with deuterium atoms. This can be achieved using deuterium oxide (D2O) as a deuterium source under specific reaction conditions. The reaction typically requires a catalyst to facilitate the exchange process and may involve heating to accelerate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale deuteration processes. These processes are optimized for efficiency and yield, often using advanced catalytic systems and controlled reaction environments to ensure the complete exchange of hydrogen atoms with deuterium. The resulting product is then purified to remove any residual hydrogen-containing impurities .
Chemical Reactions Analysis
Types of Reactions
Deuterio 2,2,2-trideuterioacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated carbon dioxide and water.
Reduction: It can be reduced to form deuterated ethanol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.
Substitution: Reagents like sodium deuteroxide (NaOD) and deuterated halides are employed.
Major Products Formed
Oxidation: Deuterated carbon dioxide (CO2) and water (D2O).
Reduction: Deuterated ethanol (C2D5OD).
Substitution: Various deuterated organic compounds depending on the substituent introduced.
Mechanism of Action
The mechanism by which deuterio 2,2,2-trideuterioacetate exerts its effects involves the replacement of hydrogen atoms with deuterium. This substitution alters the physical and chemical properties of the compound, such as its bond strength and reaction kinetics. The deuterium atoms act as tracers, allowing researchers to track the compound’s behavior in various chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
Acetic acid-d4: Another deuterated form of acetic acid with four deuterium atoms.
Deuterated ethanol: Ethanol with deuterium atoms replacing hydrogen atoms.
Deuterated water (D2O): Water with deuterium atoms replacing hydrogen atoms.
Uniqueness
Deuterio 2,2,2-trideuterioacetate is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Its stability and well-defined isotopic composition make it a valuable tool in various research applications .
Properties
IUPAC Name |
deuterio 2,2,2-trideuterioacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1D3,2+1/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBSBXVTEAMEQO-OIFRIMMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[13C](=O)O[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583509 | |
Record name | (1-~13~C,~2~H_4_)Acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
65.069 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63459-47-2 | |
Record name | (1-~13~C,~2~H_4_)Acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetic acid-1-13C,d4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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